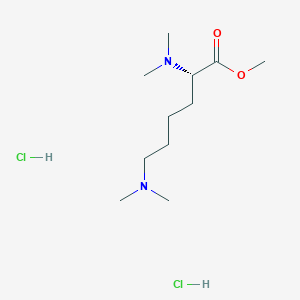
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
Descripción general
Descripción
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 and a molecular weight of 263.0875496 . It is used in various scientific investigations due to its unique properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride include its molecular formula (C8H11Cl2F3N2), molecular weight (263.0875496), and its use in various scientific investigations .Aplicaciones Científicas De Investigación
Biochemistry: Fluorimetric Analysis
This compound has been utilized in the fluorimetric determination of catecholamines . The modified ethylenediamine condensation method leverages the compound’s reactivity to form fluorescent derivatives with catecholamines, which are then quantified .
Pharmacology: Luminescence Studies
In pharmacological research, the compound has been instrumental in investigating the luminescence properties of EuIII and TbIII complexes . These studies are crucial for understanding the behavior of these complexes in biological systems .
Materials Science: Metal Ion Complexation
Due to its chelating ability, 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride forms stable complexes with metal ions like cobalt, nickel, and copper. This property is significant for creating new materials with specific magnetic, electronic, or catalytic properties .
Analytical Chemistry: Chromatographic Methods
In analytical chemistry, this compound can be used as a precursor for synthesizing chromatographic reagents . These reagents are essential for separating and analyzing complex mixtures, which is a fundamental process in chemical analysis .
Organic Synthesis: Building Block
The compound serves as a building block in organic synthesis. Its bifunctional nature, with both amine and fluorophenyl groups, makes it a versatile reagent for constructing more complex molecules, which can be used in drug development and other organic compounds .
Environmental Science: Toxicity and Biodegradation Studies
Environmental scientists may explore the toxicity and biodegradation of this compound. Understanding its environmental impact, including how it breaks down and interacts with other chemicals, is vital for assessing its safety and ecological footprint .
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 (Glucagon-like peptide-1), which are hormones that stimulate insulin secretion. Therefore, DPP4 is a validated target for the treatment of type 2 diabetes .
Mode of Action
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride interacts with DPP4 and inhibits its activity . The inhibition of DPP4 leads to an increase in the levels of incretins like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release. This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway. Incretins like GLP-1 are released from the intestines in response to food intake and they stimulate insulin secretion from the pancreas. By inhibiting DPP4, the degradation of incretins is prevented, leading to increased levels of active incretins. This results in enhanced insulin secretion and reduced glucagon release, thereby regulating blood glucose levels .
Result of Action
The result of the action of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is the regulation of blood glucose levels. By inhibiting DPP4 and increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Propiedades
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;;/h1-2,7H,3,12-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNBVDTEPQWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)



![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)






![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)